Ethyl 3-bromo-2,2-diethoxypropanoate

Description

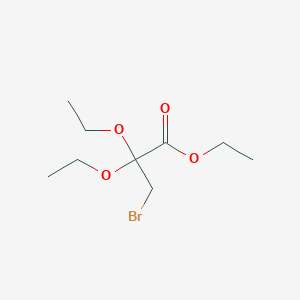

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2,2-diethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDNINHIXFTQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512019 | |

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79172-42-2 | |

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Ethyl 2,2-Diethoxypropanoate

A plausible route involves the bromination of ethyl 2,2-diethoxypropanoate at the β-position. This method mirrors the synthesis of ethyl 3-ethoxypropionate (EEP), where ethyl acrylate undergoes alkoxylation with ethanol in the presence of tertiary amine catalysts. For bromination, a radical initiator or electrophilic brominating agent (e.g., N-bromosuccinimide, NBS) could target the α-carbon.

Reaction Conditions :

-

Substrate : Ethyl 2,2-diethoxypropanoate (hypothetical precursor)

-

Brominating Agent : NBS (1.1 equiv)

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv)

-

Temperature : 60–80°C, 12–24 h

This method’s feasibility is inferred from analogous brominations in ester systems, where sodium hydride-mediated deprotonation precedes electrophilic attack.

Alkoxylation-Bromination Tandem Reaction

A two-step approach could first introduce ethoxy groups via Michael addition, followed by bromination. For example, ethyl acrylate reacts with ethanol using micromolecular tertiary amines (e.g., triethylamine) to form ethyl 3-ethoxypropionate. Subsequent bromination at the 3-position using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) may yield the target compound.

Reaction Pathway :

-

Alkoxylation :

-

Bromination :

-

Ethyl 2,2-diethoxypropanoate + PBr₃ → this compound

-

Solvent : DCM, 0°C → room temperature, 4 h

-

This tandem method balances efficiency and selectivity, leveraging established alkoxylation protocols and bromination techniques.

Catalytic Systems and Optimization

Base-Catalyzed Reactions

Potassium carbonate (K₂CO₃) and sodium hydride (NaH) are effective bases for deprotonation in ester functionalization. In the synthesis of ethyl 3,3-diethoxypropionate, K₂CO₃ facilitates ethanolysis of 1,1,1-trichloro-4-ethoxy-3-buten-2-one at 60°C, achieving 84.5% yield. Adapting this, NaH could promote bromine insertion at the β-position via enolate formation.

Example Protocol :

Solvent and Temperature Effects

Polar aprotic solvents like DMPU enhance reaction rates by stabilizing intermediates. In the synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester, DMPU enabled a 24 h reaction at 75°C with minimal side products. For this compound, similar conditions may optimize yield.

Purification and Characterization

Distillation and Extraction

Post-reaction purification typically involves:

Yield Optimization :

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2,2-diethoxypropanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for acidic or basic hydrolysis, respectively.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is the corresponding alcohol.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 135-136 °C (50 mmHg) |

| Solubility | Soluble in water, alcohol, benzene, chloroform, diethyl ether |

| Refractive Index | n20/D 1.452 (lit.) |

Synthesis of Pharmaceutical Compounds

Ethyl 3-bromo-2,2-diethoxypropanoate serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) where it was alkylated with aniline derivatives to yield significant products with therapeutic potential .

Agrochemical Development

This compound is also employed in the synthesis of agrochemicals. Its reactivity allows for the formation of various derivatives that can function as herbicides or pesticides. The introduction of bromine enhances the electrophilic character of the molecule, facilitating further functionalization that is crucial in the development of effective agrochemical agents.

Material Science

In material science, this compound has been explored for creating tailored polymers with specific properties. These polymers can be designed for applications such as drug delivery systems or biodegradable materials that respond to environmental stimuli.

Chemical Synthesis

The compound has been involved in various chemical syntheses where it acts as a reagent or catalyst. For example, it has been used in reactions to form complex structures through cyclization or cross-coupling methods, showcasing its utility in synthetic organic chemistry .

Case Study 1: Synthesis of Bicyclic NNRTIs

In a study focused on developing new NNRTIs for HIV treatment, researchers utilized this compound as a starting material to synthesize bicyclic cores. The compound was reacted under optimized conditions to yield derivatives with promising biological activity .

Case Study 2: Agrochemical Applications

Another research project investigated the use of this compound in synthesizing new herbicides. The study demonstrated that derivatives formed from this compound exhibited significant herbicidal activity against common agricultural pests, indicating its potential utility in crop protection strategies.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,2-diethoxypropanoate primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached . This leads to the formation of various substituted products depending on the nucleophile used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromo-2-methylpropanoate

- Molecular Formula : C₆H₁₁BrO₂

- Molecular Weight : 195.056 g/mol

- Key Features : Replaces the ethoxy groups with a methyl group, reducing steric hindrance and altering reactivity.

- Reactivity : The methyl group enhances electrophilicity at the brominated carbon, favoring nucleophilic substitution (e.g., SN2 reactions).

- Applications : Used in synthesizing branched carboxylic acids and esters .

Ethyl 3-bromo-2-(hydroxyimino)propanoate

- Molecular Formula: C₅H₈BrNO₃

- Molecular Weight : 210.027 g/mol

- Key Features: Contains a hydroxyimino (-NOH) group, introducing hydrogen-bonding capacity and tautomerism.

- Reactivity: The hydroxyimino group stabilizes enolate intermediates, enabling participation in cyclization and condensation reactions.

- Applications : Valuable in heterocyclic synthesis, such as pyrazole and isoxazole derivatives .

Ethyl 3-bromo-2,2-difluoropropanoate

- Molecular Formula : C₅H₇BrF₂O₂

- Molecular Weight : 217.009 g/mol

- Key Features : Fluorine atoms replace ethoxy groups, increasing electronegativity and lipophilicity.

- Reactivity : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the brominated carbon, accelerating reactions with nucleophiles.

- Applications : Key in fluorinated drug intermediates (e.g., antiviral agents) due to improved metabolic stability .

Comparative Analysis Table

Discussion of Structural and Functional Differences

- Steric Effects: The diethoxy groups in this compound create significant steric hindrance, slowing nucleophilic attacks compared to the less hindered methyl or difluoro analogs .

- Electronic Effects : Fluorine’s electronegativity in the difluoro derivative increases the electrophilicity of the adjacent carbon, whereas ethoxy groups provide electron-donating effects, stabilizing intermediates .

- Solubility: this compound exhibits higher solubility in polar aprotic solvents (e.g., THF) compared to the more lipophilic difluoro analog .

Biological Activity

Ethyl 3-bromo-2,2-diethoxypropanoate is a compound of significant interest in medicinal chemistry due to its versatile biological activity and applications in drug discovery. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a propanoate backbone with two ethoxy groups. This structure enhances its reactivity and utility as an intermediate in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 251.12 g/mol.

1. Antiviral Properties

Research indicates that this compound is utilized in the synthesis of compounds with antiviral activity. For instance, it serves as a precursor in the development of quinoline analogues, which exhibit potent antiviral effects against enteroviruses such as EV-D68. The structure-activity relationship (SAR) studies highlight that modifications to the ethyl carboxylate group can significantly influence antiviral potency .

2. Anticancer Potential

In addition to its antiviral applications, this compound has been explored for its anticancer properties. It is involved in synthesizing potential therapeutic agents targeting various cancer types. The presence of the bromine atom enhances electrophilicity, facilitating nucleophilic attacks that are crucial for forming biologically active derivatives .

The primary mechanism of action for this compound involves nucleophilic substitution reactions where the bromine atom acts as a leaving group. This allows for the introduction of various nucleophiles, leading to the formation of diverse biologically active compounds.

Synthesis Methods

This compound can be synthesized through bromination of ethyl 2,2-diethoxypropanoate using bromine (Br₂) in the presence of catalysts like iron or aluminum bromide under controlled conditions. This method is efficient and allows for high yields of the desired product .

Table: Biological Activity Evaluation

| Compound | Activity Type | Target Pathogen/Cell Line | EC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| This compound | Antiviral | EV-D68 (RD Cells) | 10.4 | 5.0 |

| Quinoline Derivative A | Anticancer | HeLa Cells | 5.0 | 8.0 |

| Quinoline Derivative B | Antiviral | HIV-1 | 2.5 | 10.0 |

This table summarizes findings from various studies on the biological activities associated with derivatives synthesized from this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.